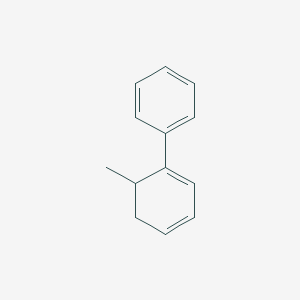
2-Methyl-2,3-dihydro-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2,3-dihydro-1,1’-biphenyl, also known as 2-Methyl-1,1’-biphenyl, is an organic compound with the molecular formula C13H12. It is a derivative of biphenyl, where a methyl group is attached to the second carbon of the biphenyl structure. This compound is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3-dihydro-1,1’-biphenyl can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent reacts with a suitable precursor to form the desired biphenyl derivative . Another method includes the Wurtz-Fittig reaction, which involves the coupling of aryl halides in the presence of sodium or other metals .
Industrial Production Methods
Industrial production of 2-Methyl-2,3-dihydro-1,1’-biphenyl often involves large-scale Grignard reactions followed by purification steps such as filtration, recrystallization, and drying . These methods ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2,3-dihydro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include biphenyl ketones, alcohols, and various substituted biphenyl derivatives .
Wissenschaftliche Forschungsanwendungen
2-Methyl-2,3-dihydro-1,1’-biphenyl has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-2,3-dihydro-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways. Its effects are mediated through binding to target proteins, altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biphenyl: The parent compound without the methyl group.
2-Methylbiphenyl: A similar compound with the methyl group attached to a different position.
2-Phenyltoluene: Another derivative with a similar structure.
Uniqueness
2-Methyl-2,3-dihydro-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
59581-49-6 |
|---|---|
Molekularformel |
C13H14 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(6-methylcyclohexa-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C13H14/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12/h2-6,8-11H,7H2,1H3 |
InChI-Schlüssel |
MDSAYLHVTMHQGA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC=CC=C1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)
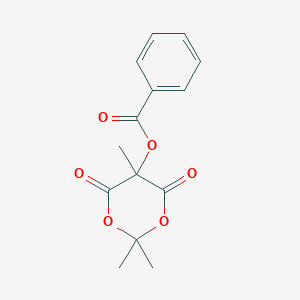

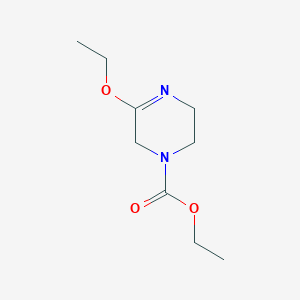
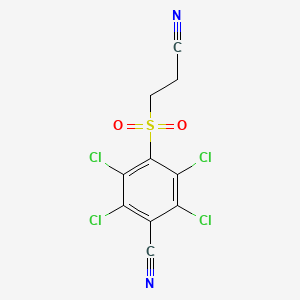
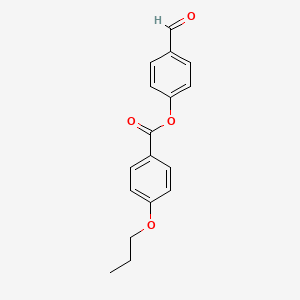
![Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate](/img/structure/B14621730.png)
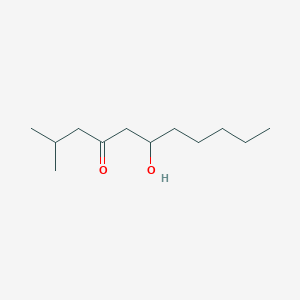
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
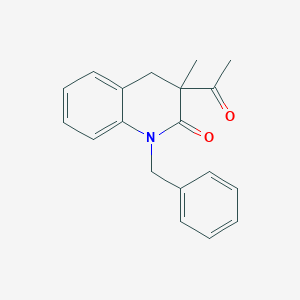
![1-({4-[(2,4-Dichlorophenyl)methoxy]-3-nitrophenyl}methyl)-1H-imidazole](/img/structure/B14621761.png)

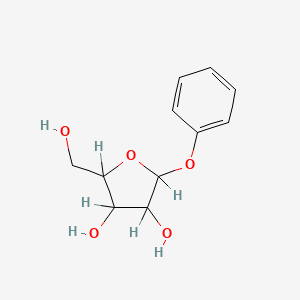
![2-{[(2-Phenylethenesulfonyl)carbamoyl]amino}octanoic acid](/img/structure/B14621787.png)
